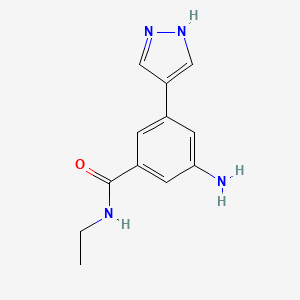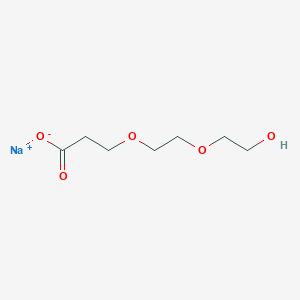
Hydroxy-PEG2-acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy-PEG2-acid sodium salt is a multifunctional polyethylene glycol (PEG) derivative designed for advanced applications in pharmaceutical research and development. This compound features two distinct functional groups: a hydroxy group (-OH) at one end and a carboxylic acid group (-COOH) at the other . The presence of these functional groups makes it a versatile compound for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxy-PEG2-acid sodium salt is synthesized through a series of chemical reactions involving polyethylene glycol (PEG)The reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the compound through techniques such as crystallization and chromatography to achieve high purity levels. The sodium salt form is preferred for its stability during storage and shipping .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy-PEG2-acid sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The hydroxy group can be replaced with other reactive functional groups.
Amide Bond Formation: The carboxylic acid group can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent for amide bond formation.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Another coupling agent for efficient amide bond formation.
Major Products Formed
The major products formed from these reactions include various PEG derivatives with enhanced solubility and stability, making them suitable for drug delivery systems and bioconjugates .
Aplicaciones Científicas De Investigación
Hydroxy-PEG2-acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer molecule in the synthesis of complex molecules.
Biology: Facilitates the attachment of biomolecules for studying biological processes.
Medicine: Plays a crucial role in the development of drug delivery systems, improving the solubility and stability of therapeutic agents.
Industry: Used in the production of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of Hydroxy-PEG2-acid sodium salt involves its ability to form stable bonds with other molecules. The hydroxy group allows for further derivatization, while the carboxylic acid group enables the formation of amide bonds with primary amines. These properties make it an ideal candidate for drug conjugates, enhancing the efficacy and reducing the toxicity of therapeutic agents .
Comparación Con Compuestos Similares
Hydroxy-PEG2-acid sodium salt can be compared with other PEG derivatives such as:
Hydroxy-PEG3-acid: Similar in structure but with a longer PEG chain, offering different solubility and stability properties.
Hydroxy-PEG2-propionic acid: Another similar compound with slight variations in the functional groups.
The uniqueness of this compound lies in its balance of solubility, stability, and reactivity, making it a versatile and valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H13NaO5 |
|---|---|
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
sodium;3-[2-(2-hydroxyethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C7H14O5.Na/c8-2-4-12-6-5-11-3-1-7(9)10;/h8H,1-6H2,(H,9,10);/q;+1/p-1 |
Clave InChI |
CNCSGGCNBNZAAY-UHFFFAOYSA-M |
SMILES canónico |
C(COCCOCCO)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-(tert-Butyl)-2-benzimidazolyl]aniline](/img/structure/B13718250.png)


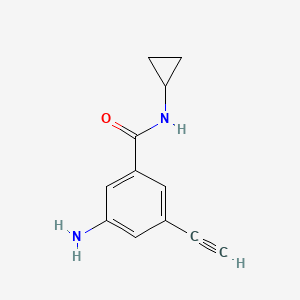
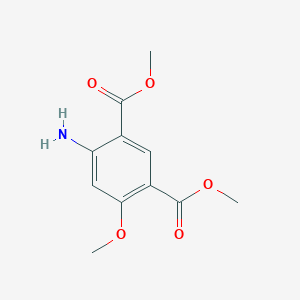
![3-Chloro-2-nitrodibenzo[b,d]furan](/img/structure/B13718278.png)
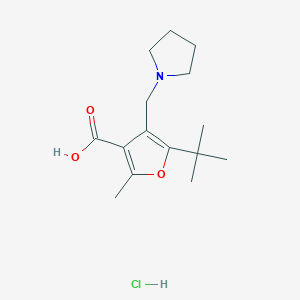

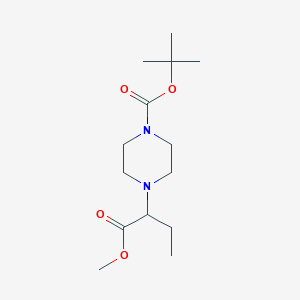

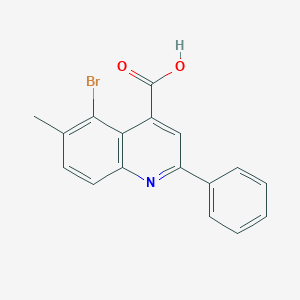

![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)
